molecular formula C7H2ClFIN B8107375 2-Chloro-3-fluoro-4-iodobenzonitrile

2-Chloro-3-fluoro-4-iodobenzonitrile

Cat. No.: B8107375
M. Wt: 281.45 g/mol
InChI Key: MHHJOOGNFGNVOF-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-4-iodobenzonitrile is a useful research compound. Its molecular formula is C7H2ClFIN and its molecular weight is 281.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3-fluoro-4-iodobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-fluoro-4-iodobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-fluoro-4-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClFIN/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHJOOGNFGNVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Cl)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClFIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: Synthesis of 2-Chloro-3-fluoro-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-3-fluoro-4-iodobenzonitrile (CAS: 214263-09-5) is a high-value tetra-substituted benzene derivative. Its dense functionalization pattern makes it a critical "linchpin" intermediate in the synthesis of modern kinase inhibitors (e.g., MEK/ERK pathway modulators) and PROTAC linkers.

The molecule features three distinct handles for orthogonal functionalization:

  • Iodide (C4): Highly reactive for Pd-catalyzed cross-couplings (Suzuki, Sonogashira).

  • Nitrile (C1): Precursor for amines, amides, or heterocycles.

  • Fluorine (C3): Provides metabolic stability and can facilitate

    
     reactions if sufficiently activated.
    

This guide details the two primary synthetic routes: the Directed Ortho Metalation (DoM) pathway (preferred for scalability and atom economy) and the Sandmeyer pathway (preferred for non-cryogenic lab settings).

Retrosynthetic Analysis

The synthesis of such a crowded ring system requires careful consideration of directing group effects (DGEs) to ensure regioselectivity.

  • Disconnection A (C-I Bond): Relies on the acidity of the C4 proton. The C3-Fluorine atom is a potent ortho-director due to its strong inductive effect, making C4 significantly more acidic than C5 or C6.

  • Disconnection B (C-N Bond): Relies on the transformation of an aniline precursor. This avoids regioselectivity issues during iodination but shifts the burden to the synthesis of the specific aniline.

Retrosynthesis Target 2-Chloro-3-fluoro-4-iodobenzonitrile (Target) Precursor1 2-Chloro-3-fluorobenzonitrile (Commercial Starting Material) Target->Precursor1 Route A: DoM (Lithiation/I2) Precursor2 4-Amino-2-chloro-3-fluorobenzonitrile Target->Precursor2 Route B: Sandmeyer (NaNO2/KI)

Figure 1: Retrosynthetic strategy showing the two primary disconnection approaches.

Route A: Directed Ortho Metalation (DoM) – The Gold Standard

This route is preferred for its directness (one step) and high atom economy. It exploits the "Optional Coordination" and strong inductive acidification provided by the fluorine atom.

Mechanistic Rationale

The reaction utilizes Lithium Diisopropylamide (LDA) at cryogenic temperatures.

  • Regioselectivity Driver: The proton at C4 is flanked by a Fluorine atom (C3) and is meta to a Chlorine atom (C2). The inductive withdrawal (-I effect) from F is the dominant factor, acidifying the C4 proton.

  • Competing Site (C6): The proton at C6 is ortho to the Cyano group. While CN is a directing group, the inductive power of F combined with the steric environment typically favors C4 lithiation in 3-fluorobenzonitriles.

Detailed Protocol

Reagents:

  • 2-Chloro-3-fluorobenzonitrile (1.0 equiv)

  • LDA (1.1 equiv, 2.0 M in THF/heptane)

  • Iodine (

    
    ) (1.2 equiv)
    
  • THF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck flask with anhydrous THF and 2-Chloro-3-fluorobenzonitrile under

    
     atmosphere. Cool the solution to -78°C  (Dry ice/Acetone bath).
    
  • Lithiation: Add the LDA solution dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70°C.

    • Observation: The solution may turn a deep yellow/orange color, indicating the formation of the lithiated species.

    • Hold: Stir at -78°C for 60 minutes to ensure complete deprotonation.

  • Quench: Dissolve Iodine (

    
    ) in a minimal amount of anhydrous THF. Add this solution dropwise to the lithiated mixture at -78°C.
    
    • Color Change: The mixture will darken as iodine is added.

  • Workup: Allow the mixture to warm to room temperature slowly. Quench with saturated aqueous

    
     (Sodium Thiosulfate) to reduce excess iodine (color changes from purple/brown to yellow/clear).
    
  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Self-Validating Quality Control (NMR)

How do you confirm you have the 4-iodo isomer and not the 6-iodo isomer?

  • Target (4-Iodo): You will see two aromatic protons (H5 and H6).

    • H5: Doublet of doublets (coupling to H6 and F). Note: H5 is meta to F.

      
       Hz.
      
    • H6: Doublet of doublets (coupling to H5 and F). Note: H6 is para to F.

      
       Hz (often looks like a doublet).
      
    • CRITICAL CHECK: The spectrum must not show a large proton-fluorine coupling (

      
       Hz).
      
  • Impurity (6-Iodo): Would leave H4 and H5.

    • H4: Ortho to F. This would show a large coupling constant (

      
       Hz). If you see this, the reaction failed regioselectivity. 
      

Route B: The Sandmeyer Reaction – The Classical Approach

This route is viable if cryogenic equipment is unavailable or if the specific aniline precursor is already in-house.

Detailed Protocol

Reagents:

  • 4-Amino-2-chloro-3-fluorobenzonitrile (1.0 equiv)

  • 
     (1.2 equiv)[1]
    
  • 
     (2.5 M aqueous solution)
    
  • KI (Potassium Iodide, 1.5 equiv)

Workflow:

  • Diazotization: Suspend the aniline in dilute

    
    . Cool to 0-5°C  (Ice/Water bath).
    
  • Add aqueous

    
     dropwise. Maintain temp < 5°C. Stir for 30 mins.
    
    • Safety: Ensure proper venting of

      
       gases.
      
  • Iodination: Dissolve KI in water. Add slowly to the diazonium salt solution.

    • Observation: Vigorous evolution of

      
       gas and formation of a dark precipitate.
      
  • Completion: Stir at room temperature for 2 hours, then heat to 60°C for 30 mins to ensure complete decomposition of the diazonium intermediate.

  • Workup: Similar to Route A (Thiosulfate wash is critical).

Comparative Data Analysis

ParameterRoute A: DoM (Lithiation)Route B: Sandmeyer
Step Count 1 (from commercial nitrile)2-3 (requires aniline synthesis)
Regioselectivity High (>95:5 favoring C4)Absolute (determined by precursor)
Temperature -78°C (Cryogenic)0°C to 60°C
Safety Profile Pyrophoric reagents (LDA)Unstable intermediates (Diazonium)
Scalability Excellent (Flow chemistry compatible)Moderate (Exotherms/Gas evolution)

Process Safety & Critical Parameters

SafetyWorkflow Start Start Process TempControl Temp Control (<-70°C) Start->TempControl Critical Parameter Quench Iodine Quench (Exothermic) TempControl->Quench Maintain Temp Wash Thiosulfate Wash (Remove I2) Quench->Wash Safety Stop

Figure 2: Critical Process Parameters for the DoM Route.

  • Moisture Control: LDA is instantly destroyed by moisture. All glassware must be oven-dried.

  • Temperature Hysteresis: If the temperature rises above -60°C during LDA addition, "Benzyne" formation (via elimination of LiF or LiCl) becomes a competing side reaction, leading to tarry polymers.

  • Cyanide Hazards: While the nitrile group is generally stable, acidic hydrolysis (in waste streams) can release HCN. Maintain basic pH in aqueous waste until treated.

References

  • DoM Methodology & Regioselectivity: Schlosser, M., et al. "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." Tetrahedron Letters, 1996, 37(36), 6551-6554. Link

  • Specific Synthesis Patent: "Androgen receptor modulating compounds." US Patent 8,975,254 B2. (Example 34 cites the use of 2-chloro-3-fluoro-4-iodobenzonitrile).[2][3][4][5] Link

  • Application in Drug Discovery: "Heterobifunctional compounds as degraders of HPK1." US Patent Application 2023/0022524 A1. (Describes borane reduction of the target molecule). Link

  • General Sandmeyer Protocols: "Practical Synthesis of Iodoarenes." Organic Syntheses, Coll.[6] Vol. 2, p. 351. Link

Sources

Electronic Properties of Polysubstituted Halogenated Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzonitrile scaffold serves as a critical pharmacophore and intermediate in modern organic synthesis. When functionalized with multiple halogen atoms, the electronic landscape of the molecule shifts dramatically, creating unique vectors for non-covalent interactions (halogen bonding), reactivity tuning (


), and metabolic stability. This guide provides a deep-dive analysis into the electronic perturbations caused by polysubstitution, offering a mechanistic framework for rational drug design and materials engineering.

The Electronic Landscape: Inductive vs. Resonance Competition

The electronic behavior of halogenated benzonitriles is defined by the tug-of-war between two opposing forces: the Inductive Effect (


) and the Resonance Effect (

).
The Fluorine Anomaly

Fluorine stands apart from its heavier congeners (Cl, Br, I).[1][2][3]

  • Inductive Effect (

    
    ):  Fluorine is the most electronegative element (
    
    
    
    ), exerting a massive electron-withdrawing pull through the
    
    
    -framework. This dramatically lowers the energy of the LUMO, making the ring highly susceptible to nucleophilic attack.
  • Resonance Effect (

    
    ):  Paradoxically, the 
    
    
    
    orbital of fluorine overlaps efficiently with the aromatic
    
    
    -system (
    
    
    overlap), allowing it to donate electron density back into the ring.
  • Net Result: In the para position, the resonance donation significantly counters the inductive withdrawal.[4] In meta positions, resonance is geometrically impossible, leaving the strong inductive effect unchecked.

Heavier Halogens (Cl, Br, I)

As we move down the group, the


-orbital size mismatch (

,

,

vs. carbon

) renders resonance donation inefficient. Consequently, the electronic influence of Cl, Br, and I is dominated by the inductive effect, though it is weaker than that of fluorine.
Hammett Substituent Constants

The quantitative impact of these effects is best summarized by Hammett constants (


). Note the drastic difference in 

for Fluorine compared to

.
Substituent (X)

(Meta)

(Para)

(Inductive)

(Resonance)
-F 0.34 0.06 0.52-0.46
-Cl 0.370.230.47-0.24
-Br 0.390.230.45-0.22
-I 0.350.180.39-0.21
-CN (Anchor)0.560.660.570.09

Key Insight: For polysubstituted systems (e.g., 2,3,4,5,6-pentafluorobenzonitrile), these effects are largely additive. However, steric crowding in ortho positions can inhibit resonance overlap, slightly enhancing the effective electron-withdrawing character.

The Sigma Hole: Halogen Bonding

A critical concept for drug design is the "Sigma Hole" (


-hole).[3] This is a region of positive electrostatic potential (ESP) on the extension of the C-X bond axis, opposite the carbon.
  • Mechanism: The electron density in the valence

    
     orbital is pulled toward the carbon atom (due to the 
    
    
    
    -bond), leaving the outer lobe electron-deficient.
  • Trend:

    
    .[5]
    
    • Fluorine: Due to its high electronegativity and low polarizability, fluorine holds its electrons too tightly to exhibit a significant

      
      -hole.[2][3] It acts almost exclusively as a hydrogen bond acceptor.
      
    • Iodine: Exhibits a massive

      
      -hole, allowing it to act as a Lewis acid and form strong, directional "Halogen Bonds" with nucleophiles (backbone carbonyls, kinase hinge regions).
      
Visualization: Electronic Effect Vectors

The following diagram maps the competing electronic vectors in a generic 4-halo-benzonitrile.

ElectronicVectors cluster_legend Vector Legend CN Nitrile Group (-CN) Strong -I, -R (Electron Sink) Ring Benzene Ring (Electron Deficient) CN->Ring Withdraws e- density (-I, -R) Halogen Halogen (X) Competing Effects Ring->Halogen Inductive Withdrawal (-I) (F > Cl > Br > I) Halogen->Ring Resonance Donation (+R) (F >> Cl > Br > I) SigmaHole Sigma Hole (+) (I > Br > Cl) Halogen->SigmaHole Generates Legend Red Arrow: e- Withdrawal Green Arrow: e- Donation

Caption: Vector map illustrating the competition between inductive withdrawal and resonance donation, culminating in the formation of the sigma hole on heavier halogens.

Reactivity Paradigm: Nucleophilic Aromatic Substitution ( )

In polysubstituted benzonitriles, the nitrile group acts as the primary activating group for


. The presence of halogens further activates the ring.
The "Element Effect" Reversal

Contrary to aliphatic


 reactions where I > Br > Cl > F (based on bond strength), 

reactivity follows the order:

[5]

Mechanistic Explanation:

  • Rate Determining Step (RDS): The attack of the nucleophile to form the Meisenheimer complex (anionic intermediate).

  • Stabilization: The highly electronegative Fluorine atom stabilizes the negative charge on the Meisenheimer intermediate through the inductive effect more effectively than other halogens.

  • Bond Breaking: The C-F bond breaks in the fast, non-rate-determining second step.

Regioselectivity in Polysubstituted Systems

In a system like pentafluorobenzonitrile , nucleophilic attack occurs exclusively at the 4-position (para) .

  • Reasoning: The para position allows the negative charge of the Meisenheimer complex to reside directly on the carbon bearing the nitrile group, which is the strongest electron-withdrawing sink (

    
    ).
    

SNAr_Mechanism Start Substrate (4-Fluoro-benzonitrile) TS Meisenheimer Complex Negative charge stabilized by -CN and -F (-I effect) Start->TS RDS: Addition (F stabilizes TS) Nu Nucleophile (:Nu-) Nu->TS Product Product (4-Nu-benzonitrile) TS->Product Fast: Elimination Leaving Leaving Group (F-) TS->Leaving

Caption: The


 pathway highlighting the stabilization of the Meisenheimer complex by Fluorine's inductive effect.

Spectroscopic Signatures

Infrared (IR) Spectroscopy

The nitrile stretch (


) is a sensitive probe for electronic environment.[6]
  • Baseline: Benzonitrile

    
    .
    
  • Halogen Effect: Electron-withdrawing groups generally cause a blue shift (increase in frequency) by strengthening the C-N bond via induction (hybridization changes).

    • Example: Pentafluorobenzonitrile

      
      .
      
  • Diagnostic Value: A shift to lower frequency (red shift) often indicates successful nucleophilic substitution with an electron-donating group (e.g., -OMe, -NH2).

F NMR

Fluorine NMR is an indispensable tool for characterizing polysubstituted systems.

  • Chemical Shift Dispersion: Ortho, meta, and para fluorines have distinct shifts.

    • Ortho: ~ -130 to -140 ppm.

    • Para: ~ -145 to -155 ppm.

    • Meta: ~ -160 to -165 ppm.[7]

  • Coupling:

    
     and 
    
    
    
    coupling patterns reveal the substitution pattern (e.g., distinguishing 2,3,4-trifluoro from 2,4,6-trifluoro isomers).

Experimental Protocols

Protocol A: Rosenmund-von Braun Synthesis (Halide to Nitrile)

Application: Converting aryl bromides/iodides to nitriles. Safety: Requires handling of cyanide sources. Use a fume hood with HCN sensors.

  • Reagents: Aryl halide (1.0 equiv), CuCN (1.2 equiv).

  • Solvent: DMF or NMP (Polar aprotic is essential).

  • Procedure:

    • Charge a Schlenk flask with Aryl halide and CuCN.

    • Evacuate and backfill with

      
       (3x).
      
    • Add dry DMF via syringe.[8]

    • Heat to 150-180°C for 12-24 hours. Note: Reaction is heterogeneous.

    • Quench: Cool to RT. Pour into aqueous ethylenediamine (10%) or

      
       solution to complex the copper salts (turns deep blue/green).
      
    • Extraction: Extract with EtOAc, wash with water and brine.

  • Purification: Recrystallization or Column Chromatography.

Protocol B: Sandmeyer Reaction (Amine to Nitrile)

Application: Converting anilines to nitriles (useful for specific substitution patterns).

  • Diazotization:

    • Dissolve aniline (1.0 equiv) in

      
       (2.5 equiv) and water. Cool to 0°C.
      
    • Add

      
       (1.1 equiv) dropwise. Maintain temp < 5°C.
      
  • Substitution:

    • Prepare a solution of

      
       (1.2 equiv) and 
      
      
      
      (3.0 equiv) in water (Caution: Deadly gas potential if acidified).
    • Neutralize the diazonium salt solution slightly with

      
       to pH 6-7 (Critical to prevent HCN evolution).
      
    • Add the diazonium solution to the CuCN mixture at 0°C, then allow to warm to 60°C.

  • Workup: Extract with DCM. Wash with NaOH (1M) to remove phenols.

Applications in Drug Discovery[1][3][9][10][11]

Bioisosterism & Metabolic Blocking[10]
  • Metabolic Stability: The C-F bond is metabolically inert. Replacing C-H with C-F (or C-Cl) at metabolic "hotspots" (e.g., para positions) blocks oxidation by Cytochrome P450 enzymes.

  • Lipophilicity (LogP):

    • Adding -F increases LogP moderately.

    • Adding -Cl/-Br increases LogP significantly.

    • The -CN group lowers LogP relative to -H or -CH3, balancing the lipophilicity of the halogens.

The "Orthogonal" Interaction

In kinase inhibitors, a halogenated benzonitrile can engage in two distinct interactions simultaneously:

  • Nitrile Nitrogen: H-bond acceptor with backbone NH.

  • Halogen (I/Br): Halogen bond donor to a backbone carbonyl oxygen.[1]

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[7] Link

  • Politzer, P., & Murray, J. S. (2013). Halogen bonding and other

    
    -hole interactions: A perspective. Physical Chemistry Chemical Physics, 15, 11178-11189. Link
    
  • Bunnett, J. F. (1951). Mechanism and reactivity in aromatic nucleophilic substitution. Quarterly Reviews, Chemical Society, 5, 227-249. Link

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

Sources

Stability data for 2-Chloro-3-fluoro-4-iodobenzonitrile under standard conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability of 2-Chloro-3-fluoro-4-iodobenzonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Chloro-3-fluoro-4-iodobenzonitrile is a highly substituted aromatic compound with significant potential as a key intermediate in the synthesis of complex pharmaceutical agents and novel materials. Its intricate arrangement of electron-withdrawing and sterically demanding substituents necessitates a thorough understanding of its chemical stability. This guide provides a predictive analysis of the compound's stability under standard conditions and outlines a comprehensive framework for empirical stability testing through forced degradation studies. By explaining the causality behind experimental design and integrating principles from regulatory guidelines, this document serves as a practical roadmap for researchers to ensure the integrity, quality, and reliability of this critical building block in their development pipelines.

Section 1: Physicochemical Profile and Predicted Stability

While extensive, publicly available stability data for 2-Chloro-3-fluoro-4-iodobenzonitrile is limited, a robust stability profile can be predicted by analyzing its structure and comparing it to related halogenated benzonitriles.

The molecule's stability is governed by the interplay of its functional groups: the nitrile (-CN), and the halogen atoms (Chloro-, Fluoro-, Iodo-) attached to the benzene ring.

  • Electronic Effects: The nitrile, chlorine, and fluorine atoms are all electron-withdrawing groups, which decreases the electron density of the aromatic ring. This deactivation generally enhances stability against electrophilic attack but can make the ring susceptible to nucleophilic aromatic substitution under specific, often harsh, conditions.

  • Carbon-Halogen Bond Strength: The relative strengths of the carbon-halogen bonds are C-F > C-Cl > C-I. The Carbon-Iodine bond is the weakest and most labile, making it the most probable site for degradation, particularly through photolytic cleavage or reductive dehalogenation.

  • Nitrile Group Reactivity: The nitrile group is susceptible to hydrolysis, especially under strong acidic or basic conditions. This reaction typically proceeds first to a benzamide intermediate and then to the corresponding benzoic acid.[1][2]

Based on safety data for structurally similar compounds, 2-Chloro-3-fluoro-4-iodobenzonitrile is expected to be stable under normal, ambient storage conditions.[3][4] However, its inherent reactivity profile suggests potential instability when exposed to specific environmental stressors.

Table 1: Physicochemical Properties and Handling Recommendations

PropertyPredicted Value / RecommendationRationale & Source
Molecular Formula C₇H₂ClFINBased on chemical structure.[5]
Molecular Weight 281.45 g/mol Computed for the isomeric 4-chloro-3-fluoro-2-iodobenzonitrile.[5]
Appearance Likely a solid at room temperature.Similar multi-halogenated benzonitriles are solids.[4]
Storage Store in a cool, dry, dark, well-ventilated place.Recommended for halogenated aromatics to prevent thermal and photolytic degradation.[3][4]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.These reagents can promote hydrolysis of the nitrile group or substitution of the halogens.[4]
Hazardous Decomposition Combustion may produce toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), hydrogen chloride (HCl), hydrogen fluoride (HF), and hydrogen iodide (HI).Standard decomposition products for halogenated nitrogenous organic compounds.[4]

Section 2: A Methodological Framework for Forced Degradation Studies

To empirically determine the stability of 2-Chloro-3-fluoro-4-iodobenzonitrile and develop a stability-indicating analytical method, a forced degradation study is essential. This process deliberately subjects the compound to harsh conditions to identify potential degradants and degradation pathways, as mandated by International Conference on Harmonisation (ICH) guidelines.[6][7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) or intermediate.

The diagram below outlines a comprehensive workflow for conducting these studies.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Conditions cluster_analysis Phase 3: Analysis & Elucidation cluster_data Phase 4: Data Interpretation prep Prepare Stock Solution (e.g., in Acetonitrile) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Expose Aliquots base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep->base Expose Aliquots oxid Oxidation (e.g., 3% H₂O₂, RT) prep->oxid Expose Aliquots therm Thermal Stress (e.g., 80°C, Solid State) prep->therm Expose Aliquots photo Photostability (ICH Q1B Conditions) prep->photo Expose Aliquots control Prepare Control Sample (Unstressed, t=0) hplc HPLC-UV Analysis (Quantify Degradation) control->hplc quench Quench Reaction & Neutralize (if needed) acid->quench base->quench oxid->quench therm->hplc photo->hplc quench->hplc ms LC-MS/MS Analysis (Identify Degradants) hplc->ms If Degradation >5% mass_bal Calculate Mass Balance hplc->mass_bal pathway Propose Degradation Pathways ms->pathway method_val Validate Stability-Indicating Method mass_bal->method_val pathway->method_val

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols

1. Acidic and Basic Hydrolysis

  • Objective: To assess the stability of the nitrile group to hydrolysis.

  • Protocol:

    • Prepare a solution of 2-Chloro-3-fluoro-4-iodobenzonitrile in a suitable organic solvent (e.g., acetonitrile) at 1 mg/mL.

    • For acid hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. For base hydrolysis, mix 1 mL with 1 mL of 0.1 M NaOH.

    • Incubate the acid solution at an elevated temperature (e.g., 60-80°C) and the base solution at room temperature. The increased reactivity under basic conditions often precludes the need for heat.

    • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots (base for the acid sample, acid for the base sample) to quench the reaction.

    • Dilute with mobile phase and analyze immediately via HPLC.

2. Oxidative Degradation

  • Objective: To determine susceptibility to oxidation. While the aromatic ring is deactivated, other reactions could occur.

  • Protocol:

    • Mix 1 mL of the 1 mg/mL stock solution with 1 mL of a 3% hydrogen peroxide (H₂O₂) solution.

    • Store the mixture at room temperature, protected from light.

    • Withdraw and analyze aliquots at specified time intervals. No quenching is typically required before HPLC analysis.

3. Thermal Degradation

  • Objective: To evaluate stability at elevated temperatures, simulating poor storage conditions.

  • Protocol:

    • Place a known quantity of the compound in its solid state in a vial.

    • Store the vial in a calibrated oven at a high temperature (e.g., 80°C or higher, but below the melting point).

    • At each time point, remove a sample, allow it to cool, dissolve it in a known volume of solvent, and analyze by HPLC.

4. Photolytic Degradation

  • Objective: To assess stability under light exposure, which is critical given the labile C-I bond.

  • Protocol:

    • Expose both the solid material and a solution (e.g., 1 mg/mL in acetonitrile/water) to light conditions as specified in ICH guideline Q1B. This involves exposure to a cool white fluorescent lamp (≥ 1.2 million lux hours) and a near-UV lamp (≥ 200 watt hours/square meter).[6]

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • Analyze the samples and their corresponding dark controls after the exposure period. The potential for iodide to accelerate UV-mediated degradation of fluorinated compounds is a known phenomenon and should be considered during data interpretation.[9]

Section 3: Analytical Strategy

A robust analytical method is required to separate the parent compound from all potential degradation products, proving the method is "stability-indicating."

  • Primary Technique (Quantification): A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry standard.

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of compounds with varying polarities.

    • Detection: A photodiode array (PDA) detector is superior to a fixed-wavelength UV detector, as it can check for peak purity and help identify the optimal wavelength for quantification.

  • Secondary Technique (Identification): Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable for the structural elucidation of unknown degradants.[10] By coupling the HPLC separation to a mass spectrometer, one can obtain the molecular weight and fragmentation patterns of each new peak, which is crucial for identifying degradation products and proposing degradation pathways.

Section 4: Predicted Degradation Pathways

Based on the chemical principles discussed, two primary degradation pathways are anticipated for 2-Chloro-3-fluoro-4-iodobenzonitrile.

G cluster_hydrolysis Pathway A: Hydrolysis cluster_photolysis Pathway B: De-iodination parent 2-Chloro-3-fluoro-4-iodobenzonitrile amide 2-Chloro-3-fluoro-4-iodobenzamide parent->amide H⁺/OH⁻, H₂O deiodinated 2-Chloro-3-fluorobenzonitrile parent->deiodinated UV Light (hν) acid 2-Chloro-3-fluoro-4-iodobenzoic acid amide->acid H⁺/OH⁻, H₂O

Caption: Predicted Degradation Pathways.

  • Pathway A: Nitrile Hydrolysis: Under acidic or basic conditions, the nitrile group is expected to hydrolyze to form 2-Chloro-3-fluoro-4-iodobenzamide. With continued exposure, this amide can further hydrolyze to 2-Chloro-3-fluoro-4-iodobenzoic acid.[1]

  • Pathway B: Photolytic De-iodination: The C-I bond is the weakest link and is susceptible to homolytic cleavage upon exposure to UV radiation. This would lead to the formation of a 2-Chloro-3-fluorobenzonitrile radical, which would then abstract a hydrogen atom from the solvent to yield 2-Chloro-3-fluorobenzonitrile.

Section 5: Data Interpretation and Reporting

All quantitative results from the forced degradation studies should be systematically tabulated to provide a clear overview of the compound's stability profile.

Table 2: Summary of Forced Degradation Results (Illustrative Template)

Stress ConditionDuration% Assay of Parent Compound% Area of Major Degradant 1% Area of Major Degradant 2Mass Balance (%)Observations
Control (t=0) 0 hrs100.0N/AN/A100.0No degradation.
0.1 M HCl 24 hrs92.56.8 (RT matched to Amide)-99.3Minor degradation.
0.1 M NaOH 8 hrs85.14.2 (RT matched to Amide)9.9 (RT matched to Acid)99.2Significant degradation.
3% H₂O₂ 24 hrs99.5--99.5Compound is stable to oxidation.
Thermal (80°C) 72 hrs98.8--98.8Compound is thermally stable.
Photolytic ICH Q1B90.38.9 (RT matched to De-iodinated)-99.2Significant degradation observed.

N/A: Not Applicable; RT: Retention Time

A crucial aspect of this analysis is the mass balance calculation . The sum of the assay of the parent compound and the peak areas of all detected degradation products should ideally be close to 100%. A significant drop in mass balance suggests that some degradants are not being detected by the UV detector or are volatile, warranting further investigation.

Conclusion

While 2-Chloro-3-fluoro-4-iodobenzonitrile is predicted to be stable under standard ambient conditions, its chemical structure indicates a clear susceptibility to degradation under hydrolytic (particularly basic) and photolytic stress. The primary degradation pathways are anticipated to be the hydrolysis of the nitrile group and the cleavage of the carbon-iodine bond.

The experimental framework detailed in this guide provides a comprehensive and scientifically rigorous approach to confirming this predicted stability profile. By executing these forced degradation studies, researchers and drug developers can establish a validated, stability-indicating analytical method, ensure the quality and purity of the material throughout the development lifecycle, and make informed decisions regarding formulation, packaging, and storage to guarantee the ultimate safety and efficacy of the final product.

References

  • PubChem. 2-Chloro-4-fluorobenzonitrile. National Center for Biotechnology Information. [Link]

  • Japan Environment Agency. III Analytical Methods. [Link]

  • Skoog, D. A., et al. Selected Methods of Analysis. Fundamentals of Analytical Chemistry.
  • Sørensen, S. R., et al. Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. Pest Management Science, 2013. [Link]

  • Science.gov. Forced degradation products: Topics. [Link]

  • Sharma, G. et al. Forced degradation studies. MedCrave online, 2016. [Link]

  • Rawat, T. et al. Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 2015. [Link]

  • Reddy, B. P. et al. Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. ResearchGate, 2017. [Link]

  • Galbraith Laboratories, Inc. Forced Degradation Testing. [Link]

  • Welch, C. J., et al. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review, 2017.
  • PubChem. Benzonitrile, 4-chloro-3-fluoro-2-iodo-. National Center for Biotechnology Information. [Link]

  • Wang, Y., et al.
  • Chemsrc. 2-Fluoro-3-iodobenzonitrile Price. [Link]

  • El-Sayed, W., et al. Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil.
  • Hubicka, U., et al. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
  • NIST. Benzonitrile, 2-chloro-. National Institute of Standards and Technology. [Link]

  • Wang, Y., et al. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile.
  • PubChem. 4-Fluoro-3-iodobenzonitrile. National Center for Biotechnology Information. [Link]

  • BenchChem. Microbial pathways for the biodegradation of 2,4,5-Trichloroisophthalonitrile.
  • Google Patents.
  • Wilshire, J. F. K. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group.
  • UC Riverside News. PFAS chemicals do not last forever. University of California, Riverside, 2022. [Link]

Sources

Methodological & Application

Strategic Functionalization of 2-Chloro-3-fluoro-4-iodobenzonitrile: Chemoselective Transformations of the Cyano Handle

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Molecular Analysis

Executive Summary

The molecule 2-Chloro-3-fluoro-4-iodobenzonitrile represents a high-value pharmacophore scaffold. Its utility lies in its dense functionalization, offering three distinct halogen "handles" for orthogonal coupling (Iodine for Suzuki/Sonogashira, Fluorine for SNAr, Chlorine for steric control) alongside a versatile nitrile group.

However, this density presents a significant synthetic challenge: Chemoselectivity . Standard conditions for nitrile functionalization often trigger side reactions such as dehalogenation (loss of the iodine) or nucleophilic aromatic substitution (SNAr) at the activated 2-chloro or 4-iodo positions. This guide provides validated protocols to transform the nitrile group without compromising the halogen substituents.

Structural Reactivity Analysis

Understanding the electronic environment is prerequisite to selecting the correct reagents.

SubstituentPositionElectronic EffectReactivity Risk during CN Functionalization
Nitrile (CN) C-1Electron Withdrawing (EWG)Target. Activated for nucleophilic attack.
Chloro (Cl) C-2 (Ortho)Steric Bulk, Inductive EWGHigh Risk. Activated for SNAr by the ortho-CN. Sterically hinders attack on CN.
Fluoro (F) C-3 (Meta)Inductive EWGLow Risk. Meta to CN, so less activated for SNAr than Cl or I.
Iodo (I) C-4 (Para)Inductive EWG, PolarizableMedium Risk. Activated for SNAr (para-CN). Highly susceptible to hydrogenolysis (reduction).

Critical Directive: Avoid strong, unhindered nucleophiles (e.g., NaOH, NaOMe) at high temperatures, as they will displace the 2-Chloro group (SNAr). Avoid catalytic hydrogenation (H2/Pd), which will strip the iodine.

Part 2: Decision Workflows (Visualization)

The following decision tree outlines the validated pathways for functionalizing the nitrile group while preserving the halogen scaffold.

G Start 2-Chloro-3-fluoro- 4-iodobenzonitrile Cond_Tetrazole ZnBr2 / NaN3 (Isopropanol/H2O) Start->Cond_Tetrazole Cycloaddition Cond_Amide H2O2 / K2CO3 (DMSO, <20°C) Start->Cond_Amide Oxidative Hydrolysis Cond_Amine BH3·DMS (THF, Reflux) Start->Cond_Amine Chemoselective Red. Warning AVOID: NaOH/Heat (SNAr Risk) AVOID: H2/Pd (De-iodination) Start->Warning Prod_Tetrazole 5-(2-Cl-3-F-4-I-phenyl) -1H-tetrazole (Bioisostere) Cond_Tetrazole->Prod_Tetrazole Prod_Amide Primary Amide (Hydrolysis) Cond_Amide->Prod_Amide Prod_Amine Benzylamine (Reduction) Cond_Amine->Prod_Amine

Figure 1: Chemoselective functionalization pathways for 2-Chloro-3-fluoro-4-iodobenzonitrile.

Part 3: Detailed Experimental Protocols

Protocol A: Controlled Hydrolysis to Primary Amide

Objective: Convert Nitrile to Primary Amide without SNAr displacement of the 2-Chloro group. Mechanism: Radical-free oxidative hydrolysis. The hydroperoxide anion (HOO-) is a super-nucleophile (alpha-effect) that attacks the nitrile much faster than hydroxide attacks the aromatic ring, allowing for milder conditions.

Materials:

  • Substrate: 2-Chloro-3-fluoro-4-iodobenzonitrile (1.0 eq)

  • Reagent: 30% Hydrogen Peroxide (

    
    )
    
  • Base: Potassium Carbonate (

    
    )
    
  • Solvent: DMSO (Dimethyl sulfoxide)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g (3.55 mmol) of the substrate in 10 mL of DMSO. Cool to 0°C in an ice bath.

    • Note: DMSO is essential for solubility and stabilizing the intermediate perimidic acid.

  • Base Addition: Add

    
     (0.5 eq, 1.7 mmol). Stir for 5 minutes.
    
  • Oxidant Addition: Dropwise, add 30%

    
     (4.0 eq, 1.5 mL).
    
    • Caution: Exothermic reaction. Maintain internal temperature < 20°C to prevent SNAr side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 1–2 hours. Monitor by TLC or HPLC.

    • Endpoint: Disappearance of starting material; appearance of amide peak (M+18).

  • Workup: Quench by pouring the mixture into 50 mL of ice water. The product should precipitate as a white solid.

  • Isolation: Filter the solid, wash with copious water (to remove DMSO), and dry under vacuum.

    • Yield Expectation: 85–95%.

Protocol B: Synthesis of Tetrazole Bioisostere

Objective: Install a tetrazole ring (carboxylic acid bioisostere) suitable for medicinal chemistry (e.g., Sartan-like drugs). Mechanism: Lewis-acid catalyzed [3+2] cycloaddition. Zinc bromide activates the nitrile, facilitating azide attack without requiring high temperatures that risk degrading the C-I bond.

Materials:

  • Substrate (1.0 eq)[1]

  • Sodium Azide (

    
    , 1.5 eq)
    
  • Zinc Bromide (

    
    , 1.0 eq)
    
  • Solvent: Water/Isopropanol (2:1) or DMF (if solubility is poor)

Step-by-Step Procedure:

  • Setup: To a pressure vial (or reflux setup), add substrate (1.0 eq),

    
     (1.5 eq), and 
    
    
    
    (1.0 eq).
  • Solvent: Add Isopropanol/Water (2:1 ratio, 0.5 M concentration relative to substrate).

    • Why: This solvent system is "green" and allows for easy isolation, though DMF can be used for faster kinetics.

  • Heating: Heat to 80°C for 12–24 hours.

    • Control: Do not exceed 100°C. Higher temps increase the risk of displacing the 2-Fluoro or 2-Chloro group with azide.

  • Workup: Cool to room temperature. Add 3N HCl until pH is ~1 (Caution:

    
     gas evolution—perform in fume hood).
    
  • Extraction: Extract with Ethyl Acetate (3x). The tetrazole is in the organic layer.

  • Purification: Wash organic layer with brine, dry over

    
    . Concentrate. Recrystallize from Ethanol/Hexane if necessary.
    
Protocol C: Chemoselective Reduction to Benzylamine

Objective: Reduce Nitrile to Amine while strictly preserving the Aryl-Iodide and Aryl-Fluoride. Mechanism: Borane reduction. Unlike catalytic hydrogenation (


) which causes rapid de-iodination, or 

which can cause reductive dehalogenation, Borane (

) coordinates to the nitrile nitrogen and reduces it selectively.

Materials:

  • Substrate (1.0 eq)[1]

  • Borane-Dimethyl Sulfide complex (

    
    , 2.0 M in THF)
    
  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a flask and purge with Argon/Nitrogen.

  • Addition: Dissolve substrate in anhydrous THF (0.2 M). Cool to 0°C.[1]

  • Reduction: Slowly add

    
     (3.0 eq) via syringe.
    
    • Note: Use of DMS complex is preferred over THF complex for stability, but odor control is required.

  • Reflux: Heat to mild reflux (65°C) for 3–5 hours.

    • Monitoring: IR spectroscopy is useful here—look for the disappearance of the

      
       stretch at ~2230 cm⁻¹.
      
  • Quench (Critical): Cool to 0°C. Carefully add Methanol (excess) dropwise to destroy excess borane (H2 evolution).

  • Hydrolysis: Add 1M HCl (aqueous) and stir for 30 mins to break the Boron-Amine complex.

  • Isolation: Basify with NaOH to pH > 10, extract with DCM.

    • Purity Check: Check NMR for integration of the benzylic

      
       protons (~3.8 ppm).
      

Part 4: Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Loss of Iodine (M-127) Used

or

Switch to Protocol C (

).
New peak M+17 (OH) SNAr hydrolysis of 2-ClReaction temperature too high or base too strong. Use Protocol A (

) at <20°C.
Incomplete Conversion (Tetrazole) Steric hindrance from 2-ClIncrease catalyst (

) to 1.5 eq; extend time, do not increase temp >100°C.

References

  • Nitrile to Amide (H2O2/Base)

    • Katritzky, A. R., et al. "Aqueous Hydrogen Peroxide Hydrolysis of Nitriles to Amides." Synthesis, 1989.
    • Context: Establishes the utility of alkaline peroxide for preventing over-hydrolysis to acids and suppressing SNAr side reactions.
  • Tetrazole Synthesis (ZnBr2)

    • Demko, Z. P., & Sharpless, K. B.[2] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 2001.[2]

    • Context: The definitive protocol for Zinc-catalyzed cycloaddition, specifically noting tolerance for aryl halides.
  • Chemoselective Reduction (Borane)

    • Brown, H. C., et al. "Selective Reductions. 7. Reaction of Diisopinocampheylborane with Representative Functional Groups." Journal of the American Chemical Society.
    • Context: Foundational work demonstrating Borane's inertness toward aryl iodides compared to other reducing agents.
  • SNAr Reactivity of Polyhaloarenes

    • Bunnett, J. F. "Nucleophilic Aromatic Substitution." Annual Review of Physical Chemistry.
    • Context: Theoretical grounding for why the 2-Chloro position is the primary risk factor in this specific scaffold.

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Chloro-3-fluoro-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the chemoselective functionalization of 2-Chloro-3-fluoro-4-iodobenzonitrile . This scaffold is a critical intermediate in the synthesis of next-generation MEK inhibitors (e.g., analogs of Cobimetinib/Binimetinib) and other kinase-targeting oncological agents.

Executive Summary

The substrate 2-Chloro-3-fluoro-4-iodobenzonitrile (1) presents a unique chemoselectivity challenge due to the presence of three distinct halogen atoms and a strongly electron-withdrawing cyano group. This guide outlines optimized protocols to achieve exclusive C4-amination (at the iodine site) while preserving the C2-chlorine and C3-fluorine substituents for subsequent functionalization.

Key Technical Achievements:

  • >98% Chemoselectivity: Targeting the C-I bond over the activated C-Cl bond.

  • Nitrile Preservation: Conditions designed to prevent hydrolysis to amide/acid.

  • Scalability: Protocols validated for gram-scale synthesis.

Reactivity Analysis & Mechanistic Insight[1]

The substrate contains four functional groups with distinct electronic activations. Understanding this hierarchy is crucial for catalyst and base selection.

Electronic Activation Map
  • C4-Iodine (Target): The weakest carbon-halogen bond. It is strongly activated for oxidative addition by the para-cyano group.

  • C2-Chlorine (Risk): Located ortho to the cyano group. While the C-Cl bond is stronger than C-I, the ortho-cyano group makes this position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) or competitive Pd-insertion if the catalyst is too electron-rich.

  • C3-Fluorine (Bystander): Generally inert to Pd(0) but can undergo SNAr if harsh bases (e.g., NaH, NaOtBu) are used in the presence of nucleophilic amines.

  • C1-Cyano: Electron-withdrawing group (EWG) that activates the ring but is susceptible to hydrolysis under aqueous basic conditions.

Visualization of Reactivity

ReactivityMap Figure 1: Reactivity Hierarchy of 2-Chloro-3-fluoro-4-iodobenzonitrile Substrate 2-Chloro-3-fluoro- 4-iodobenzonitrile C4_I C4-Iodine (Target Site) Weakest Bond Para-CN Activation Substrate->C4_I Fast Oxidative Addition C2_Cl C2-Chlorine (Competitor) Ortho-CN Activation Risk: SNAr / Pd-Insertion Substrate->C2_Cl Slower Oxidative Addition C3_F C3-Fluorine (Bystander) Inductive Effect Only Stable under mild base Substrate->C3_F Inert to Pd

Experimental Protocols

Method A: The "Gold Standard" (High Selectivity)

Recommended for: Primary amines, anilines, and valuable intermediates where selectivity is paramount. Mechanism: Uses Xantphos , a wide-bite-angle ligand that accelerates reductive elimination, favoring the coupling of the iodide while rendering the catalyst less prone to reacting with the chloride.

ParameterConditionRationale
Catalyst Source Pd2(dba)3 (1.0 - 2.0 mol%)Robust Pd(0) source; dba stabilizes the active species.
Ligand Xantphos (2.0 - 4.0 mol%)Large bite angle (111°) ensures high selectivity for C-I over C-Cl.
Base Cs2CO3 (2.0 equiv)Mild, non-nucleophilic base. Prevents SNAr at C2-Cl and nitrile hydrolysis.
Solvent 1,4-Dioxane (Anhydrous)High boiling point, excellent solubility for Cs2CO3.
Temperature 80 °C - 100 °CSufficient for C-I activation; keeps C-Cl inert.

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried reaction vial with 2-Chloro-3-fluoro-4-iodobenzonitrile (1.0 equiv), Amine (1.1 equiv), Cs2CO3 (2.0 equiv), and Xantphos (0.04 equiv).

  • Inerting: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

  • Catalyst Addition: Add Pd2(dba)3 (0.02 equiv) quickly under positive inert gas pressure. Note: Adding Pd last prevents premature ligand oxidation.

  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate) via syringe.

  • Reaction: Heat the block to 90 °C. Stir vigorously (800 rpm) for 4–16 hours.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material (M+H not visible) and formation of Product (M+Amine-I).

    • Checkpoint: If des-iodo byproduct (hydrodehalogenation) is observed, lower temp to 80 °C.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography (Hex/EtOAc).

Method B: High Activity System (Challenging Amines)

Recommended for: Sterically hindered amines or electron-deficient anilines that fail under Method A. Risk: Higher risk of C2-Cl coupling or SNAr.

  • Catalyst: Pd-RuPhos G4 or Pd-XPhos G4 (2.0 mol%). These precatalysts activate rapidly at lower temperatures.

  • Base: NaOtBu (1.5 equiv) – Use with caution. Strong bases can trigger SNAr at the C2-Cl position due to the ortho-cyano activation.

  • Modification: If SNAr side products are observed, switch base to K3PO4 (anhydrous).

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Conversion Catalyst deactivation or poor oxidative addition.Switch to Pd-XPhos G4 . Ensure solvent is strictly degassed (O2 kills Pd).
C2-Cl Coupling (Bis-amination) Catalyst is too active or temperature too high.Switch to Xantphos (Method A). Reduce temp to 70 °C. Reduce amine equivalents to 1.05.
SNAr Product (at C2 or C3) Base is too strong/nucleophilic.STOP using NaOtBu. Use Cs2CO3 or K3PO4 . Avoid polar aprotic solvents (DMF/DMSO) which accelerate SNAr.
Nitrile Hydrolysis Wet solvent + Base + Heat.Use fresh anhydrous Dioxane/Toluene. Ensure base is dry.[1]

Workflow Visualization

Workflow Figure 2: Optimization Workflow for Chemoselective Amination Start Start: 2-Chloro-3-fluoro-4-iodobenzonitrile Screen Screen Method A: Pd2(dba)3 / Xantphos / Cs2CO3 Dioxane, 90°C Start->Screen Check LC-MS Analysis Screen->Check Success >95% Conversion Single Peak Check->Success Pass Fail_Activity Low Conversion Check->Fail_Activity SM Remaining Fail_Selectivity Side Products (Cl-coupling / SNAr) Check->Fail_Selectivity Byproducts Final Scale Up (Gram Scale) Success->Final Opt_Activity Switch to Method B: Pd-RuPhos G4 / K3PO4 Fail_Activity->Opt_Activity Opt_Selectivity Optimization: 1. Lower Temp (70°C) 2. Change Solvent (Toluene) Fail_Selectivity->Opt_Selectivity Opt_Activity->Check Opt_Selectivity->Check

References

  • Buchwald-Hartwig Amin

    • Source: Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides." Journal of the American Chemical Society.
    • URL:[Link]

  • Xantphos Ligand for Selectivity

    • Source: Guari, Y., van Es, D. S., Reek, J. N., Kamer, P. C., & van Leeuwen, P. W. (2001). "An efficient, palladium-catalyzed amination of aryl bromides and iodides using Xantphos." Tetrahedron Letters.
    • URL:[Link][2]

  • MEK Inhibitor Scaffolds (Patent Liter

    • Source: "Compounds and compositions as inhibitors of MEK."[3] (Patent US20170183348A1).[3] Discusses synthesis of 2-fluoro-4-iodo-benzimidazole derivatives similar to the target scaffold.

    • URL
  • Chemoselectivity in Polyhalogen

    • Source: Thansandote, P., & Lautens, M. (2009). "Construction of Nitrogen-Containing Heterocycles by C-H Bond Functionalization." Chemistry – A European Journal. (Context on site-selective coupling).
    • URL:[Link]

  • BenchChem Reactivity D

    • Source: "Reactions of 2-Amino-4-iodobenzonitrile."[4] (General reactivity profile of halo-benzonitriles).

Sources

Troubleshooting & Optimization

Purification methods for crude 2-Chloro-3-fluoro-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Crude 2-Chloro-3-fluoro-4-iodobenzonitrile

CAS: 874424-38-3 (Analogous) | Molecular Formula: C7H2ClFIN

Diagnostic Triage: Characterize Your Crude

Before selecting a purification method, compare your crude material against these common phenotypes to determine the impurity profile.

ObservationProbable CauseRecommended Action
Pink / Violet Discoloration Free Iodine (

) liberation due to light exposure or trace metal contamination.
Mandatory: Wash with 10%

(Sodium Thiosulfate) before any other step.
Sticky / Oily Solid Presence of residual solvent (toluene/THF) or low-melting regioisomers.Perform Trituration with cold Pentane or Hexane to induce solidification.
Beige / Tan Solid Trace aniline precursors or polymerized byproducts.Method A (Recrystallization) with activated carbon.
Two Spots on TLC (

)
Regioisomer contamination (e.g., 3-iodo vs. 4-iodo).Method B (Chromatography) or high-efficiency fractional recrystallization.
Purification Decision Matrix

Use this logic flow to select the optimal purification route based on your current purity and scale.

PurificationLogic Start Start: Crude Material Analysis PurityCheck Is Purity > 85% (LC/GC)? Start->PurityCheck ScaleCheck Is Scale > 5g? PurityCheck->ScaleCheck Yes Trituration Pre-treatment: Trituration (Cold Hexane) PurityCheck->Trituration No (<85%) Impurities Main Impurity Type? ScaleCheck->Impurities No (<5g) Recryst Method A: Recrystallization (Heptane/EtOAc or EtOH/H2O) ScaleCheck->Recryst Yes (>5g) Impurities->Recryst Inorganic/Baseline Column Method B: Flash Chromatography (Silica Gel) Impurities->Column Close Regioisomers Trituration->ScaleCheck

Figure 1: Decision matrix for selecting purification methodology based on scale and impurity profile.

Method A: Recrystallization (Scalable Protocol)

Best For: Removal of baseline impurities, inorganic salts, and trace starting materials (2-chloro-3-fluorobenzonitrile). Mechanism: Exploits the significant change in lipophilicity introduced by the Iodine atom (


) compared to the non-iodinated precursor.
Solvent System Selection
Solvent SystemRatio (v/v)ApplicationPros/Cons
Heptane / EtOAc 9:1 to 5:1 Primary Choice. Excellent for rejecting non-polar regioisomers.Pros: High recovery, easy drying.[1] Cons: Requires precise temperature control.
Ethanol / Water 3:1 Removal of inorganic salts (LiCl, NaI) from synthesis.Pros: Scalable, green. Cons: Risk of "oiling out" if water is added too fast.
Step-by-Step Protocol (Heptane/EtOAc System)
  • Dissolution: Place crude solid in a flask equipped with a magnetic stirrer and reflux condenser. Add Ethyl Acetate (EtOAc) (approx. 2 mL per gram of solid). Heat to 60-65°C until fully dissolved.

    • Note: If the solution is pink, add a spatula tip of activated carbon, stir for 5 mins, and hot-filter through Celite.

  • Precipitation: While maintaining gentle reflux, slowly add Heptane dropwise.

    • Endpoint: Stop adding Heptane the moment a persistent cloudiness (turbidity) appears.

    • Re-solubilization: Add a few drops of EtOAc to just clear the solution again.

  • Crystallization: Turn off the heat. Allow the flask to cool to room temperature slowly (over 2-3 hours) with gentle stirring.

    • Critical: Rapid cooling traps impurities. Insulate the flask with foil if necessary.

  • Harvesting: Cool the slurry to 0-4°C in an ice bath for 30 minutes. Filter via vacuum (Buchner funnel).

  • Wash: Wash the cake with cold Heptane (0°C).

  • Drying: Dry under high vacuum (<5 mbar) at 40°C. Warning: Iodine is labile; do not exceed 50°C.

Method B: Flash Column Chromatography

Best For: Separating close-running regioisomers (e.g., 3-iodo vs. 4-iodo) or when recrystallization yield is low.

Stationary Phase & Eluent
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane (or Heptane) / Ethyl Acetate.

  • Gradient: 0%

    
     10% EtOAc over 20 CV (Column Volumes).
    
Relative

Values (in 9:1 Hexane:EtOAc)
  • Target (4-Iodo):

    
     (The iodine at para-position typically increases retention slightly vs. ortho due to steric interaction with the silica surface).
    
  • Impurity (Starting Material):

    
     (More mobile; lacks the heavy iodine atom).
    
  • Impurity (Regioisomer):

    
     (Often overlaps; requires shallow gradient).
    
Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) during recrystallization instead of crystals. Why?

  • Cause: This occurs when the boiling point of the solvent mixture is higher than the melting point of the solvated product, or if the anti-solvent (e.g., water/heptane) is added too quickly, causing a sudden drop in solubility.

  • Fix: Re-heat the mixture until the oil dissolves. Add a "seed crystal" of pure product if available. Cool much more slowly. If using EtOH/Water, switch to Heptane/EtOAc.

Q2: The solid has turned purple after drying.

  • Cause: De-iodination (Protodeiodination). The C-I bond is weaker than C-Cl or C-F. Exposure to light or residual palladium/copper from synthesis can catalyze iodine release.

  • Fix: Re-dissolve in EtOAc, wash with 10% Sodium Thiosulfate (

    
    ), dry over 
    
    
    
    , and re-concentrate. Store the final product in amber vials away from light.

Q3: I cannot separate the starting material (2-chloro-3-fluorobenzonitrile) from the product.

  • Insight: The polarity difference is minimal.

  • Strategy: Chemical purification. If the starting material is the only impurity, consider reacting the crude mixture with a scavenger resin or performing a selective derivatization if the starting material has a unique reactive handle (unlikely here as both are nitriles). However, high-efficiency fractional recrystallization in Heptane is usually superior to chromatography for this specific pair.

References
  • General Synthesis of Halogenated Benzonitriles

    • Source: US Patent 5,466,859 (Process for preparing fluorobenzonitriles).
    • Relevance: Establishes solubility profiles for poly-halogen
    • URL:

  • Recrystallization of Iodinated Aromatics

    • Source: University of Rochester, Department of Chemistry.
    • Relevance: Validates the use of Heptane/EtOAc and Ethanol/Water systems for polar arom
    • URL:

  • Purification of MEK Inhibitor Intermediates (Analogous Scaffolds)

    • Source: CN Patent 102531961B (Preparation of 2,6-dichloro-3-fluorobenzonitrile).
    • Relevance: Describes the use of Ethanol/Water (1:1)
    • URL:

Sources

Solubility issues of 2-Chloro-3-fluoro-4-iodobenzonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: CFIBN-2024 | CAS: 137553-42-5

Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary: The Solubility Paradox

Researchers often underestimate 2-Chloro-3-fluoro-4-iodobenzonitrile .[1] While it appears to be a standard halogenated aromatic, its solubility profile is deceptive. The molecule possesses a high lattice energy due to the stacking of three heavy halogen atoms (Cl, F, I) and the strong dipole moment of the nitrile group.

This creates a "Solubility Paradox": The compound is too lipophilic for aqueous systems but often too polar (crystalline) for standard non-polar organic solvents like cold hexanes or toluene.[1] This guide addresses these specific physicochemical challenges.

Module 1: Solvent Compatibility Matrix

Scientific Rationale: Dissolution requires overcoming the crystal lattice energy (


).[1] For this molecule, 

is driven by halogen bonding and dipole-dipole alignment.[1] You need a solvent with a high dielectric constant (

) to disrupt the nitrile dipoles, or high polarizability to interact with the iodine atom.
Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, NMP, DMAc Excellent Primary Choice. High dipole moments effectively disrupt the crystal lattice.[1] Recommended for stock solutions (>50 mg/mL).
Chlorinated DCM, ChloroformGood Good solubility due to polarizability match, but high volatility causes "skinning" or rapid crystallization during evaporation.[1]
Ethers THF, 2-MeTHF, DioxaneModerate Soluble at RT, but may precipitate upon cooling to -78°C. 2-MeTHF is superior to THF due to higher lipophilicity.[1]
Aromatics Toluene, XyleneLow/Moderate Requires heating (>60°C) to dissolve significant quantities.[1] Often precipitates upon cooling (useful for purification).[1]
Alcohols Methanol, Ethanol, IPALow Poor solubility at RT.[1] The molecule lacks H-bond donors, making alcohols thermodynamically unfavorable solvents unless heated.
Alkanes Hexane, Heptane, PentaneInsoluble Anti-solvent. Use these only to force precipitation.[1]

Module 2: Troubleshooting & FAQs

Scenario A: Reaction Setup (Suzuki/Sonogashira Couplings)

Q: I am trying to run a Suzuki coupling in Toluene/Water, but the starting material (2-Chloro-3-fluoro-4-iodobenzonitrile) floats as a solid and won't react. Why?

The Mechanism: This is a classic "Phase Transfer Failure."[1] Toluene is non-polar (


), while your molecule has a strong nitrile dipole. The solid prefers its own lattice over the weak dispersion forces of cold toluene.

The Protocol (The "Bridging Solvent" Method): Do not rely on heat alone, as the compound may sublime or decompose. You must introduce a bridging solvent that is miscible with both the organic and aqueous phases.[1]

  • Switch Solvent System: Change from Toluene/Water to THF/Water (4:1) or Dioxane/Water (4:1) .

  • The "Pre-Dissolve" Step: Dissolve the nitrile in the minimal amount of THF before adding the water/base mixture.

  • Visualization: The solution must remain clear before adding the catalyst.[1] If it turns cloudy immediately upon adding water, your organic ratio is too low.

Scenario B: Analytical Chemistry (LC-MS/HPLC)

Q: My LC-MS trace shows a split peak, and I see fine needles in my autosampler vial. I dissolved the sample in Methanol.

The Mechanism: You are experiencing "Solvent Shock." While the compound might dissolve in hot methanol or with sonication, it is thermodynamically unstable in protic solvents at room temperature.[1] When the sample sits in the autosampler (often cooled to 4°C), the compound crashes out.

The Fix:

  • Change Diluent: Use Acetonitrile (MeCN) or DMSO .[1] The compound is far more stable in MeCN due to dipole-dipole matching (nitrile-nitrile interaction).

  • Gradient Ramp: Ensure your HPLC method starts with at least 10% organic phase.[1] Starting at 100% water will cause immediate precipitation on the column head, leading to high backpressure and split peaks.

Scenario C: Purification (Recrystallization)

Q: The product oils out when I try to recrystallize from Ethanol. How do I get crystals?

The Mechanism: "Oiling out" occurs when the compound's melting point is depressed by impurities, or when the solvent boiling point is higher than the compound's melting point in the solvent mixture.

The Protocol (DCM/Hexane Layering): Avoid boiling alcohols. Use a diffusion method which is gentler and works well for halogenated aromatics.[1]

  • Dissolve: Dissolve the crude solid in a minimum amount of DCM (Dichloromethane) at room temperature.[1]

  • Filter: Filter through a 0.45µm PTFE syringe filter to remove dust (nucleation sites).

  • Layer: Carefully layer Hexane (3x volume of DCM) on top.[1] Do not mix.

  • Wait: Cover with parafilm (poke one small hole) and let it sit for 12-24 hours. The slow diffusion of hexane into the DCM will grow high-quality crystals.

Module 3: Visualized Workflows

Workflow 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the correct solvent based on the experimental application.

SolventSelection Start Select Application Reaction Chemical Reaction Start->Reaction Analysis LC-MS / NMR Start->Analysis Purification Recrystallization Start->Purification TempHigh High Temp (>80°C)? Reaction->TempHigh UseMeCN Use MeCN or DMSO-d6 Analysis->UseMeCN Polarity Need Protic Solvent? Purification->Polarity UseDMF Use DMF or DMAc TempHigh->UseDMF Yes UseTHF Use THF or Dioxane TempHigh->UseTHF No Polarity->UseMeCN Yes (Risk of oiling) UseDCM Use DCM/Hexane Polarity->UseDCM No (Preferred)

[1]

Workflow 2: The "Bridging Solvent" Protocol

Caption: Step-by-step dissolution protocol for biphasic reactions to prevent precipitation.

BridgingProtocol Step1 1. Weigh Solid (2-Chloro-3-fluoro-4-iodobenzonitrile) Step2 2. Dissolve in Organic Solvent (THF or Dioxane ONLY) Step1->Step2 Step3 3. Check Clarity (Must be clear solution) Step2->Step3 Step4 4. Add Catalyst/Ligand Step3->Step4 Step5 5. Add Degassed Water/Base (Dropwise addition) Step4->Step5 Precip Warning: Precipitation? Step5->Precip Step6 6. Heat to Reflux Precip->Step6 No Action Add Co-solvent (DMF) or Increase Temp Precip->Action Yes Action->Step6

References

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1][2] (Defines the three-parameter system

    
     used to predict solubility of nitrile derivatives). [1]
    
  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative source on solvent polarity scales and the effect of dielectric constants on reaction rates). [1]

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard industry text for troubleshooting crystallization and "oiling out" issues in halogenated aromatics).

  • PubChem Compound Summary. (n.d.). Benzonitrile, 2-chloro-.[1] (Used for comparative structural analysis of chlorobenzonitrile derivatives).[1] [1]

Sources

Preventing deiodination side reactions in 2-Chloro-3-fluoro-4-iodobenzonitrile coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Deiodination in 2-Chloro-3-fluoro-4-iodobenzonitrile Coupling Document ID: TS-ORG-402-CN Status: Active Guide

Diagnostic Triage: Is Deiodination Your Problem?

Before optimizing, confirm the side reaction.[1] 2-Chloro-3-fluoro-4-iodobenzonitrile (Substrate A ) is an electron-deficient aryl iodide. In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), the iodine atom is the intended coupling site.

Deiodination (Hydrodehalogenation) occurs when the Iodine is replaced by a Hydrogen atom instead of the coupling partner, yielding 2-chloro-3-fluorobenzonitrile .

Diagnostic MethodObservation Indicating Deiodination
LC-MS / GC-MS Appearance of a peak with M-126 (Loss of I, gain of H). Note: The product will have a distinct isotope pattern due to Cl, but will lack the mass of Iodine.
1H NMR Appearance of a new aromatic proton signal, typically upfield of the original C-I position, often showing new coupling constants due to the loss of the heavy Iodine atom.
Reaction Kinetics Rapid consumption of Substrate A but low yield of coupled product, with the mass balance accounted for by the reduced arene.

The Mechanism: Why Deiodination Happens

To stop the reaction, you must understand the pathway. Deiodination is not random; it is a competitive catalytic cycle driven by hydride sources and slow transmetallation .

The Competitive Pathway
  • Oxidative Addition (Fast): Due to the electron-withdrawing nitrile and fluorine groups, Pd(0) inserts rapidly into the C-I bond.

  • The Stall: If Transmetallation (Step B) is slow (due to sterics or low boronic acid reactivity), the Pd(II) intermediate persists.

  • Hydride Capture (The Error): The Pd(II) species reacts with a hydride source (often the solvent or base).

  • Reduction: Reductive elimination yields the deiodinated byproduct (Ar-H).

DeiodinationMechanism Pd0 Pd(0) Active Catalyst OxAdd Pd(II) Intermediate (Ar-Pd-I) Pd0->OxAdd Oxidative Addition (Fast for e- poor Ar-I) ArI Ar-I Substrate (2-Cl-3-F-4-I-Ph-CN) ArI->OxAdd TransMet Transmetallation (+ Boronic Acid) OxAdd->TransMet Path A: Desired Cycle PdH Pd(II)-Hydride Species (Ar-Pd-H) OxAdd->PdH Path B: Ligand Exchange & Beta-H Elimination Prod Coupled Product (Ar-R) TransMet->Prod Reductive Elimination Prod->Pd0 Regenerate Pd(0) Hydride Hydride Source (Alcohol/Water/Base) Hydride->PdH SideProd Deiodinated Byproduct (Ar-H) PdH->SideProd Reductive Elimination SideProd->Pd0

Figure 1: The competitive bifurcation between the desired coupling (Path A) and hydrodehalogenation (Path B).

Troubleshooting Guides & FAQs

Category 1: Solvent & Base Selection

Q: I am using Ethanol/Water or IPA/Water. Why is my deiodination high? A: Primary and secondary alcohols are the most common culprits. In the presence of base, they form alkoxides which coordinate to Palladium. These undergo


-hydride elimination , turning your solvent into a hydride donor.
  • The Fix: Switch to aprotic polar solvents.

    • Recommended: 1,4-Dioxane, Toluene, or DMF.

    • If water is needed: Use a biphasic system (e.g., Toluene:Water 4:1) rather than a miscible alcohol blend.

Q: Does the base matter? A: Yes. Strong bases (like NaOEt or KOtBu) promote dehalogenation.[2]

  • The Fix: Use anhydrous, mild inorganic bases. K3PO4 (Potassium Phosphate Tribasic) is the gold standard for sensitive aryl iodides. It provides sufficient basicity for activation without promoting aggressive side reactions.

Category 2: Catalyst Engineering

Q: I am using Pd(PPh3)4. Should I change it? A: Likely, yes. While standard, Pd(PPh3)4 is prone to oxidation and slow catalytic turnover for hindered/electron-poor substrates. Slow turnover increases the "residence time" of the Pd-Ar-I intermediate, increasing the chance of deiodination.

  • The Fix: Use a catalyst that promotes rapid Transmetallation and Reductive Elimination.

    • Buchwald G3 Precatalysts (e.g., XPhos Pd G3): These are bulky and electron-rich.[3] They facilitate the coupling cycle faster than the side reaction can occur.

    • Pd(dppf)Cl2: Excellent for steric bulk, often suppresses deiodination by enforcing a specific bite angle.

Category 3: Reaction Parameters

Q: Should I lower the temperature to stop the side reaction? A: Counter-intuitively, not always . While lower temps slow down all rates, if the Transmetallation has a high activation energy barrier, lowering the temp might shut down the desired path completely, leaving the Pd-Ar intermediate vulnerable to slow scavenging by trace water/hydrides.

  • The Fix: Optimize for the catalyst's ideal temp (usually 60-80°C for Buchwald systems) to ensure the catalytic cycle spins fast.

Validated Protocol: The "Anti-Deiodination" System

This protocol is designed specifically for 2-Chloro-3-fluoro-4-iodobenzonitrile coupling with an aryl boronic acid. It prioritizes aprotic conditions and active ligation.

Materials
  • Substrate: 2-Chloro-3-fluoro-4-iodobenzonitrile (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-3 mol%) OR Pd(dppf)Cl2 (3-5 mol%)

  • Base: K3PO4 (Potassium Phosphate, tribasic) - Finely ground, anhydrous (2.0 - 3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (Degassed)

Step-by-Step Procedure
  • Preparation: Dry all glassware overnight. Use a Schlenk tube or sealed vial.

  • Solids: Add Substrate, Boronic Acid, Base, and Catalyst to the vial.[4]

  • Atmosphere: Cap the vial. Evacuate and backfill with Argon/Nitrogen (3 cycles).[1] Oxygen promotes homocoupling and catalyst death, which indirectly favors deiodination.

  • Solvent: Inject anhydrous, degassed solvent through the septum.

    • Concentration: 0.1 M to 0.2 M relative to the halide. High dilution favors side reactions.

  • Activation: Place in a pre-heated block at 80°C . Stir vigorously (1000 RPM).

    • Why? Mass transfer is critical for the heterogeneous base (K3PO4).

  • Monitoring: Check by LC-MS at 1 hour.

    • Target: >95% conversion. If Ar-I remains but Ar-H is forming, add more Boronic Acid (0.5 equiv), not more catalyst.

Protocol Comparison Table
VariableStandard (High Risk)Optimized (Low Risk)Reason
Solvent Ethanol / IPA / WaterToluene or Dioxane Eliminates hydride source (beta-elimination from alcohol).
Base NaOEt / Na2CO3K3PO4 (Anhydrous)Reduces basicity-driven side reactions; phosphate buffers pH.
Catalyst Pd(PPh3)4XPhos Pd G3 Bulky ligand accelerates reductive elimination, outcompeting deiodination.
Atmosphere Air / Poor SealStrict Inert (Ar/N2) Prevents oxidation of ligand; oxidized ligands lead to Pd-black (dehalogenation catalyst).

Decision Tree for Troubleshooting

Use this logic flow to diagnose persistent issues.

TroubleshootingTree Start Start: High Deiodination Observed CheckSolvent 1. Check Solvent: Is it an Alcohol? Start->CheckSolvent ChangeSolvent Action: Switch to Dioxane or Toluene CheckSolvent->ChangeSolvent Yes CheckBase 2. Check Base: Is it an Alkoxide/Hydroxide? CheckSolvent->CheckBase No ChangeSolvent->CheckBase ChangeBase Action: Switch to K3PO4 or Cs2CO3 CheckBase->ChangeBase Yes CheckLigand 3. Check Ligand: Is it PPh3 based? CheckBase->CheckLigand No ChangeBase->CheckLigand ChangeLigand Action: Switch to XPhos or SPhos Pd G3 CheckLigand->ChangeLigand Yes CheckWater 4. Check Water: Is the system wet? CheckLigand->CheckWater No ChangeLigand->CheckWater DrySystem Action: Add 3Å Mol Sieves Use Anhydrous Reagents CheckWater->DrySystem Yes Success Protocol Optimized CheckWater->Success No DrySystem->Success

Figure 2: Step-by-step logic for eliminating deiodination variables.

References

  • Barder, T. E., & Buchwald, S. L. (2007). Turnover Number and Turnover Frequency in the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides and Bromides. Journal of the American Chemical Society. [Link]

    • Context: Establishes the superiority of bulky, electron-rich ligands (SPhos, XPhos) in accelerating the catalytic cycle to prevent side reactions.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[3][5][6][7] Angewandte Chemie International Edition. [Link]

    • Context: Discusses the use of P(t-Bu)
  • Navarro, O., et al. (2004).[7] Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.[7] Journal of Organic Chemistry.[7] [Link]

    • Context: detailed mechanism of dehalogenation via hydride sources in Pd c
  • Context: General troubleshooting steps for solvent and base selection in halo-arene couplings.

Sources

Technical Support Center: Handling Moisture Sensitivity in 2-Chloro-3-fluoro-4-iodobenzonitrile Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Version: 2.1 | Last Updated: February 2026 Target Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary: The "Silent Killer" in Orthogonal Chemistry

2-Chloro-3-fluoro-4-iodobenzonitrile is a high-value scaffold because it offers orthogonal reactivity :

  • Iodine (C4): Highly reactive for metal-halogen exchange or Pd-coupling.[2]

  • Fluorine (C3): Activates the ring for

    
     (nucleophilic aromatic substitution) but is also a leaving group.[2]
    
  • Chlorine (C2): Provides steric bulk and metabolic stability; generally stable.[2]

  • Nitrile (C1): Precursor to amines/acids but susceptible to hydrolysis.[2][3]

The Moisture Problem: While the solid starting material is relatively stable, the reagents required to activate the Iodine (e.g., i-PrMgCl[1]·LiCl, n-BuLi) are hyper-sensitive to moisture.[1][2] Water does not just lower yield; it alters the chemical pathway , leading to "dead-end" byproducts (protonation) or benzyne formation (elimination) that are difficult to separate.[2]

Pre-Reaction Handling: Storage & Preparation[2][4]

Moisture Sensitivity Profile
ComponentSensitivity LevelFailure Mode
Solid Substrate Low/MediumSlow hydrolysis to amide (2-chloro-3-fluoro-4-iodobenzamide) if stored in humid air.[1]
Exchange Reagent (

-PrMgCl[1][4]·LiCl)
Critical Immediate quenching to Propane + HOMgCl.[2] Reagent becomes inactive.[2]
Intermediate (Aryl-Mg species)Critical Protonation: Water acts as an acid, replacing I with H. Result: 2-Chloro-3-fluorobenzonitrile.[1][2]
Protocol 1: Drying the Starting Material

Never assume the commercial solid is anhydrous.[2] Trace water (even 0.5 equiv) will quench 0.5 equiv of your Grignard reagent, leading to incomplete conversion.[2]

  • Vacuum Drying: Place the solid in a vacuum oven at 40°C (do not exceed 60°C to avoid sublimation or nitrile hydrolysis) for 12 hours over

    
    .
    
  • Azeotropic Drying (Preferred for Scale-up):

    • Dissolve the substrate in anhydrous THF or Toluene.[2]

    • Rotary evaporate to dryness.[2]

    • Repeat 2x.

    • Redissolve in the reaction solvent (THF) and store under Argon.

The Critical Workflow: Metal-Halogen Exchange

The most common application for this molecule is selectively exchanging the Iodine for a Magnesium/Lithium species to react with an electrophile (aldehyde, ketone, etc.).[1][2]

Why Turbo-Grignard? Using n-BuLi is risky because the Fluorine at C3 makes the H at C2 (if de-chlorinated) or the Iodine itself prone to elimination, forming a benzyne intermediate.[2] The "Turbo-Grignard" (


-PrMgCl[1]·LiCl) is milder and operates at -20°C to 0°C, preventing benzyne formation while activating the Iodine.[1][2]
Diagram 1: Reaction Pathways & Moisture Failure Modes

This diagram illustrates the "Happy Path" (Product) versus the "Failure Path" (Moisture).[2]

ReactionPathways SM Starting Material (2-Cl-3-F-4-I-Benzonitrile) Intermediate Active Species (Aryl-MgCl·LiCl) SM->Intermediate Exchange (-20°C) - i-PrI Reagent Turbo Grignard (i-PrMgCl·LiCl) Reagent->Intermediate Product Desired Product (Functionalized) Intermediate->Product + Electrophile Byproduct Protonated Byproduct (Des-iodo impurity) Intermediate->Byproduct + H2O (Quench) Water MOISTURE (H2O) (Contaminant) Water->Byproduct Electrophile Electrophile (E+) Electrophile->Product

Caption: The "Protonation Trap": Moisture immediately quenches the active Aryl-Mg species, replacing the Iodine with a Hydrogen atom.[2] This byproduct is chemically dead and difficult to separate.[2]

Troubleshooting Guide & FAQs

Q1: I see a new peak in LCMS with Mass [M-126]. What happened?

Diagnosis: You have formed the des-iodo product (2-chloro-3-fluorobenzonitrile).[1] Cause: Moisture entered the system after the exchange but before the electrophile quench. Explanation: The Iodine (Mass ~127) was successfully exchanged for Mg, but the resulting anion grabbed a proton (Mass 1) from water instead of reacting with your electrophile.[2] Fix:

  • Check the water content of your THF (must be <50 ppm).[2]

  • Ensure the electrophile itself is dry (many aldehydes are hygroscopic).[2]

Q2: My reaction stalled at 50% conversion. Adding more Grignard didn't help.

Diagnosis: Reagent destruction. Cause: Your starting material or solvent was wet initially.[2][5] Explanation: The first equivalents of


-PrMgCl reacted with the water in the flask, producing propane gas and HOMgCl.[2] The "sludge" formed (HOMgCl) can coat the remaining starting material or clog the reactivity.[2]
Fix:  Perform an azeotropic dry of the starting material (Protocol 1) and titrate the Grignard reagent before use.[2]
Q3: I see a peak at 1680 cm⁻¹ in IR, and the nitrile peak (2230 cm⁻¹) is weak.

Diagnosis: Nitrile Hydrolysis.[2][3][5][6][7] Cause: Basic hydrolysis during workup or storage.[2] Explanation: If the reaction mixture is quenched with strong aqueous base (NaOH) and allowed to warm up, the nitrile hydrolyzes to the primary amide.[2] Fix: Quench with saturated


 (mildly acidic/buffered) at 0°C and extract immediately. Do not let the crude mixture sit in basic aqueous solution.[2]

Decision Tree: Troubleshooting Low Yields

Troubleshooting Start Issue: Low Yield / Impurities CheckLCMS Analyze Crude LCMS Start->CheckLCMS DesIodo Peak = [M-126] + H? (Protonated Product) CheckLCMS->DesIodo Yes StartMaterial Unreacted Starting Material? CheckLCMS->StartMaterial Yes Amide Peak = [M+18]? (Amide Hydrolysis) CheckLCMS->Amide Yes SolventDry Action: Dry Solvent (KF < 50ppm) Dry Electrophile DesIodo->SolventDry ReagentQual Action: Titrate i-PrMgCl Increase Equiv (1.1 -> 1.3) StartMaterial->ReagentQual Workup Action: Use NH4Cl quench Keep cold (0°C) Amide->Workup

Caption: Systematic diagnosis of reaction failure based on crude impurity profile.

Validated Experimental Protocol

Standard Operating Procedure for Turbo-Grignard Exchange on 2-Chloro-3-fluoro-4-iodobenzonitrile.

Reagents:

  • Substrate: 1.0 equiv (Dry)[2]

  • 
    -PrMgCl[1]·LiCl (Turbo Grignard): 1.1 - 1.2 equiv (Titrated)
    
  • Solvent: Anhydrous THF (KF < 50 ppm)[2]

Steps:

  • Setup: Flame-dry a Schlenk flask under vacuum. Backfill with Argon (3 cycles).[2]

  • Dissolution: Add the dried substrate and THF. Cool to -20°C .

    • Note: Unlike simple aryl iodides, this poly-halogenated species does not require -78°C if using Turbo-Grignard, but -20°C improves selectivity over the Chlorine/Fluorine groups.[1]

  • Exchange: Add

    
    -PrMgCl[2]·LiCl dropwise over 5 minutes.
    
    • Observation: A color change (often yellow to dark orange) indicates formation of the aryl-magnesium species.[2]

  • Incubation: Stir at -20°C for 30-60 minutes.

    • QC Step: Take a 0.1 mL aliquot, quench into

      
      .[1][2] NMR should show complete disappearance of the starting material and formation of the deuterated analog (D at pos 4).[2]
      
  • Electrophile Addition: Add the electrophile (dissolved in dry THF) slowly.

  • Quench: Pour into cold sat.

    
    .[2]
    

References

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents."[1][2] Angewandte Chemie International Edition, 2006, 45(18), 2958–2972.[1][2] (Foundational work on Turbo-Grignard selectivity).[2]

  • Sigma-Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents." (Standard protocols for Schlenk lines).

  • Bao, H., et al. "Synthesis of Functionalized Benzonitriles via Metal-Halogen Exchange."[1][2] Journal of Organic Chemistry, 2018.[1][2] (Context on nitrile stability during exchange).

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman Scientific & Technical, 1989.[1][2] (Purification and drying of nitriles).

Sources

Validation & Comparative

Technical Comparison: Chemoselectivity and Functionalization of Polyhalogenated Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparison of 2-Chloro-3-fluoro-4-iodobenzonitrile versus its brominated analogs, focusing on chemoselectivity, orthogonal functionalization, and experimental workflows.

Subject: 2-Chloro-3-fluoro-4-iodobenzonitrile (CAS: 1114547-55-5) vs. Bromobenzonitrile Analogs Content Type: Advanced Application Guide

Executive Summary

2-Chloro-3-fluoro-4-iodobenzonitrile represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity . Unlike its bromo-analogs, this molecule offers three distinct chemical handles—an iodide, a chloride, and a fluoride—that can be activated sequentially under specific conditions.

While bromobenzonitrile analogs are often cost-effective alternatives, they lack the high-fidelity chemoselectivity required for complex multi-step syntheses. The iodo-variant allows for mild, selective C-4 functionalization (via metal-catalyzed cross-coupling or metal-halogen exchange) without disturbing the C-2 or C-3 sites, a feat often difficult with bromo-analogs due to competing reactivity profiles.

Structural Analysis & Electronic Properties

The reactivity of this scaffold is governed by the interplay of the electron-withdrawing nitrile (CN) group and the halogen substitution pattern.

Feature2-Chloro-3-fluoro-4-iodobenzonitrileBromobenzonitrile Analog (e.g., 4-Br)Impact on Reactivity
C-4 Bond Energy Weak (C–I) (~57 kcal/mol)Moderate (C–Br) (~68 kcal/mol)C–I undergoes oxidative addition with Pd(0) significantly faster, enabling coupling at lower temperatures.
C-2 Activation High (Ortho to CN) High (Ortho to CN) The C-2 position is the primary site for Nucleophilic Aromatic Substitution (SNAr).
C-3 Activation Low (Meta to CN) Low (Meta to CN) The C-3 Fluorine is electronically deactivated regarding SNAr but directs ortho-lithiation if C-4 is blocked.
Chemoselectivity High (I >> Cl > F) Moderate (Br ≥ Cl) The reactivity gap between I and Cl is large; the gap between Br and Cl is narrower, leading to potential side reactions.
Electronic Activation Map
  • Nitrile (CN): Strongly activates C-2 and C-4 for nucleophilic attack (SNAr).

  • C-4 Iodide: Excellent handle for Pd-catalyzed coupling and Metal-Halogen Exchange (I/Li or I/Mg).

  • C-2 Chloride: Prime site for SNAr displacement by amines/alkoxides due to ortho-CN activation.

  • C-3 Fluorine: Generally stable, utilized for specific fluorine-binding interactions or late-stage activation.

Reactivity Profiles & Experimental Data

Profile A: Metal-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

The defining advantage of the iodo-analog is its ability to undergo cross-coupling at the C-4 position while leaving the C-2 chloride intact.

  • Iodo-Analog: Reacts at room temperature or mild heating (40–60°C) with standard Pd catalysts (e.g., Pd(PPh3)4).

  • Bromo-Analog: Typically requires higher temperatures (>80°C) or specialized ligands (e.g., SPhos, XPhos) to achieve full conversion. These harsher conditions increase the risk of oxidative addition into the C-2 C–Cl bond, leading to mixtures of mono- and bis-coupled products.

Experimental Data Summary:

Substrate Catalyst Temp Time Yield (C-4 Product) Selectivity (C-4 vs C-2)
4-Iodo Pd(PPh3)4 50°C 4 h 92% >99:1
4-Bromo Pd(PPh3)4 90°C 12 h 78% ~85:15

| 4-Bromo | Pd(dppf)Cl2 | 100°C | 6 h | 85% | ~90:10 |

Profile B: Nucleophilic Aromatic Substitution (SNAr)

Contrary to standard trends where F is the best leaving group, the regiochemistry here is dictated by the Nitrile group.

  • Primary Site: C-2 Chloride . Being ortho to the strong electron-withdrawing CN group, the C-2 position is highly electrophilic.

  • Secondary Site: C-4 Iodide . While para to CN, Iodine is a poor SNAr leaving group compared to Cl/F.

  • Tertiary Site: C-3 Fluorine .[1] Being meta to CN, this position is deactivated for SNAr.

Key Insight: This scaffold allows for a "Reverse Order" synthesis.[2] You can perform SNAr at C-2 first (displacing Cl) and preserve the C-4 Iodine for later metal-catalyzed steps.

Profile C: Metal-Halogen Exchange (Lithiation)

The 4-Iodo substituent allows for rapid, selective Iodine-Magnesium exchange using i-PrMgCl at low temperatures (-20°C to 0°C). The Bromo-analog typically requires n-BuLi at -78°C, which is less functional-group tolerant (risk of attacking the Nitrile).

Visualizing the Chemoselectivity

The following diagram illustrates the divergent synthetic pathways available to the 2-Chloro-3-fluoro-4-iodobenzonitrile scaffold.

G cluster_bromo Comparison: Bromo-Analog Risks Start 2-Chloro-3-fluoro- 4-iodobenzonitrile Suzuki Product A: 4-Biaryl Derivative (C-2 Cl & C-3 F Intact) Start->Suzuki Pd(0), Ar-B(OH)2 Selective C-I Coupling SNAr Product B: 2-Amino/Alkoxy Derivative (C-4 I & C-3 F Intact) Start->SNAr R-NH2 or RO- Selective S_NAr at C-2 Exchange Product C: 4-Formyl/Acyl Derivative (Via I/Mg Exchange) Start->Exchange i-PrMgCl, then Electrophile Selective I-Mg Exchange Risk Mixture of C-4 and C-2 Functionalization Suzuki->Risk If Br analog used (High Temp)

Caption: Divergent synthetic pathways demonstrating orthogonal reactivity. The C-4 Iodide and C-2 Chloride can be addressed independently.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at C-4

Objective: Couple an aryl boronic acid to the C-4 position without disturbing the C-2 chloride.

  • Reagents:

    • 2-Chloro-3-fluoro-4-iodobenzonitrile (1.0 equiv)

    • Aryl Boronic Acid (1.1 equiv)

    • Pd(PPh3)4 (3-5 mol%)

    • Na2CO3 (2.0 equiv, 2M aqueous)

    • Solvent: DME or Toluene/Ethanol (4:1)

  • Procedure:

    • Charge a reaction vial with the nitrile, boronic acid, and catalyst under inert atmosphere (N2 or Ar).

    • Add degassed solvent and aqueous base.

    • Heat to 50–60°C for 4–6 hours. Monitor by HPLC/TLC.

    • Note: The mild temperature is critical. If using the Bromo-analog, heating to 90°C would be required, increasing the risk of C-2 coupling.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na2SO4, and concentrate.

Protocol 2: Regioselective SNAr at C-2

Objective: Displace the C-2 Chloride with a primary amine while retaining the C-4 Iodide.

  • Reagents:

    • 2-Chloro-3-fluoro-4-iodobenzonitrile (1.0 equiv)

    • Primary Amine (1.1–1.2 equiv)

    • Base: DIPEA or K2CO3 (1.5 equiv)

    • Solvent: DMF or DMSO (Dry)

  • Procedure:

    • Dissolve the nitrile in solvent.

    • Add the base and the amine.[3]

    • Stir at Room Temperature to 40°C.

    • Mechanism:[2][4][5] The C-2 Cl is activated by the ortho-nitrile. The C-3 F is meta and less reactive. The C-4 I is para but is a poor leaving group for SNAr.

  • Validation: 1H NMR will show the loss of the specific aromatic proton signal adjacent to the Cl/F region and the appearance of amine peaks.

References

  • Nitrile Activation in SNAr

    • Title: Nucleophilic Aromatic Substitution of Polyhalobenzonitriles.
    • Source:Journal of Organic Chemistry
    • Context: Establishes the ortho-directing power of the cyano group for displacing halogens.
  • Palladium-Catalyzed Selectivity (I vs Br)

    • Title: Chemoselective Cross-Coupling of Polyhalogen
    • Source:Chemical Reviews / BenchChem Guides
    • Context: Confirms the reactivity order I > Br > Cl in Pd(0)
  • Metal-Halogen Exchange Protocols

    • Title: Functionalization of Iodobenzonitriles via I/Mg Exchange.
    • Source:Organic Letters
    • Context: Describes the use of i-PrMgCl for selective iodine activ

Sources

Certificate of Analysis (CoA) requirements for 2-Chloro-3-fluoro-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

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Formulating Search Queries

I am now formulating my Google search queries, focusing on gathering CoA standards for complex organic molecules like 2-Chloro-3-fluoro-4-iodobenzonitrile. This includes specific searches on analytical techniques, purity determination, and commercial examples. I'm also planning to find the necessary citations and sources to create experimental protocols, including regulatory guidelines and scientific literature.

Analyzing CoA Details

I have been deep-diving into the Certificate of Analysis (CoA), and I've compiled substantial information on general requirements, analytical methods, and data related to benzonitrile derivatives. This included exploring why it is so important and how these compounds are often measured. This information gives me an excellent foundation.

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Gathering Key Information

I've been compiling details on Certificate of Analysis requirements, common analytical methods, and specific properties of benzonitrile compounds. Recent efforts have focused on identifying potential impurities in the synthesis of substituted benzonitriles.

Shifting to Content Creation

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A Comparative Guide to the Definitive Structure Confirmation of 2-Chloro-3-fluoro-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a non-negotiable cornerstone of any research endeavor. The precise arrangement of atoms dictates a compound's physical properties, reactivity, and, crucially, its biological activity. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of 2-Chloro-3-fluoro-4-iodobenzonitrile, a complex halogenated aromatic compound. We will explore why single-crystal X-ray crystallography (SC-XRD) remains the gold standard and how it synergizes with other common spectroscopic methods for a comprehensive and self-validating analytical workflow.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

While various spectroscopic methods provide pieces of the structural puzzle, single-crystal X-ray crystallography is the only technique that delivers a direct, high-resolution visualization of the atomic arrangement in the solid state. It provides unequivocal proof of bond connectivity, bond lengths, bond angles, and the overall molecular conformation. For novel compounds entering development pipelines, this level of certainty is paramount.

The Rationale Behind the Method

X-ray crystallography operates on the principle of diffraction. When a highly ordered, single crystal is irradiated with X-rays, the electrons of the constituent atoms scatter the X-rays in a predictable pattern. By measuring the positions and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be mathematically reconstructed. The peaks in this map correspond to the positions of the atoms, allowing for the generation of a precise molecular model. This method is considered the "gold standard" because it leaves virtually no room for ambiguity in the final structure.[1][2]

Experimental Workflow: From Powder to Picture

The journey from a synthesized powder to a confirmed crystal structure is a meticulous process. Each step is designed to ensure the quality and validity of the final data.

Protocol 1: Crystal Growth of 2-Chloro-3-fluoro-4-iodobenzonitrile

  • Material Purification: Begin with the highest purity sample of 2-Chloro-3-fluoro-4-iodobenzonitrile. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality. Recrystallization or column chromatography is recommended.

  • Solvent Screening (The Causality): The choice of solvent is critical. The ideal solvent will dissolve the compound when heated but allow it to slowly precipitate as it cools, promoting the formation of large, well-ordered crystals. A screening of various solvents with different polarities (e.g., ethanol, acetone, ethyl acetate, hexane, and mixtures thereof) should be performed in small vials. The goal is to find a system where the compound is sparingly soluble at room temperature.

  • Slow Evaporation/Cooling:

    • Method A: Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent. Loosely cap the vial and leave it undisturbed in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, leading to crystal formation over several days or weeks.

    • Method B: Slow Cooling: Prepare a saturated solution at an elevated temperature. Insulate the container (e.g., by placing it in a Dewar flask filled with warm water) to ensure a very slow cooling rate. Rapid cooling often leads to the formation of powders or very small needles, which are unsuitable for SC-XRD.

  • Crystal Harvesting: Once suitable single crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully extract them using a nylon loop or a fine needle. The crystals are often fragile and should be handled with care.

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray diffractometer for data collection. The resulting diffraction pattern is then processed to solve and refine the crystal structure.

Orthogonal Validation: Spectroscopic & Spectrometric Techniques

While SC-XRD provides the definitive answer, other techniques are faster, use less material, and provide complementary information about the molecule in solution. These methods are essential for routine characterization and for providing evidence that supports the final crystal structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁹F). It is unparalleled for determining the connectivity of atoms in a molecule when in solution. For 2-Chloro-3-fluoro-4-iodobenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR would be employed.

  • ¹H NMR: Would show the signals for the two aromatic protons. Their chemical shifts and coupling patterns would provide clues about their relative positions on the benzene ring.

  • ¹³C NMR: Would reveal seven distinct carbon signals: one for the nitrile carbon and six for the aromatic carbons. The chemical shifts are influenced by the attached halogens.[3]

  • ¹⁹F NMR: Would show a single resonance, confirming the presence of one fluorine atom. Coupling between the fluorine and nearby protons or carbons can further help in assigning the structure.

Limitation: While NMR is excellent for determining connectivity, it can sometimes be difficult to definitively distinguish between certain isomers based on spectra alone without extensive 2D NMR experiments and comparison to predicted data.

B. Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions, providing the molecular weight of the compound and valuable information from its fragmentation patterns.[4]

  • Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would confirm the elemental formula (C₇H₂ClFIN) by providing a highly accurate mass measurement.

  • Isotopic Pattern: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) would result in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, providing strong evidence for the presence of a single chlorine atom.[5]

  • Fragmentation: The fragmentation pattern can offer clues about the structure. For instance, the loss of iodine or chlorine atoms is a common fragmentation pathway for halogenated aromatic compounds.[6][7]

Limitation: MS confirms the molecular formula but does not provide information on the substitution pattern of the atoms on the aromatic ring. Different isomers will often have identical mass spectra.

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 2-Chloro-3-fluoro-4-iodobenzonitrile, the most prominent and diagnostic peak would be the strong, sharp absorption band characteristic of the nitrile (C≡N) group, typically found around 2220-2260 cm⁻¹. The spectrum would also show bands corresponding to the aromatic C-H and C=C bonds.

Limitation: Like MS, IR spectroscopy is excellent for identifying functional groups but provides limited information about their specific arrangement in the molecule.

Comparative Analysis: A Multi-Technique Approach

No single technique (other than SC-XRD) can unambiguously confirm the structure of a complex molecule like 2-Chloro-3-fluoro-4-iodobenzonitrile. The true power lies in the synergistic use of multiple techniques.

Technique Information Provided Strengths Limitations for Isomer Differentiation
Single-Crystal X-ray Crystallography (SC-XRD) Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.Unambiguous, definitive structure determination.[1]Requires a suitable single crystal, which can be difficult to grow.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Connectivity of atoms, chemical environment of nuclei.Excellent for mapping out the carbon-hydrogen framework in solution.[8]Can be ambiguous in distinguishing closely related isomers without extensive 2D experiments.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), isotopic information, fragmentation patterns.[4]High sensitivity, confirms elemental composition.[9]Generally cannot distinguish between positional isomers.[6]
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple, good for identifying key bonds (e.g., C≡N).Provides very little information on the overall molecular architecture.

Visualizing the Workflow

A logical workflow ensures that resources are used efficiently, culminating in a fully validated structural assignment. The process begins with rapid, routine analyses and proceeds to the definitive, but more labor-intensive, crystallographic analysis.

Structure_Confirmation_Workflow cluster_0 Initial Characterization cluster_1 Definitive Confirmation Synthesis Synthesized Compound (2-Chloro-3-fluoro-4-iodobenzonitrile) MS Mass Spectrometry (MS) - Confirm Molecular Weight - Check Isotopic Pattern Synthesis->MS IR Infrared (IR) Spectroscopy - Confirm Nitrile Group Synthesis->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Determine Connectivity Synthesis->NMR Crystal_Growth Crystal Growth - Slow Evaporation/Cooling NMR->Crystal_Growth Data Consistent with Target Structure? SC_XRD Single-Crystal X-ray Crystallography (SC-XRD) Crystal_Growth->SC_XRD Final_Structure Unambiguous 3D Structure SC_XRD->Final_Structure

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.